3-Fluorothiophenol
Overview
Description
3-Fluorothiophenol, also known as 3-fluorobenzenethiol, is an organosulfur compound with the molecular formula C6H5FS. It is a clear, colorless liquid with a strong, disagreeable odor. This compound is characterized by the presence of a fluorine atom and a thiol group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluorothiophenol can be synthesized through several methods. One common method involves the reaction of 3-fluorobenzenesulfonyl chloride with sodium hydrogen sulfite solution, followed by reduction to yield this compound . Another method involves the coupling of aryl halides with sulfur powder in the presence of copper(I) iodide nanoparticles, followed by reduction with zinc and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is suitable for the preparation of heteroaromatic thiols and ensures high yields .
Chemical Reactions Analysis
Types of Reactions: 3-Fluorothiophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it to the corresponding thiolates.
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or triphenylphosphine are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Alkyl or acyl derivatives of this compound.
Scientific Research Applications
3-Fluorothiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: It serves as a probe in studying the interactions of thiol-containing compounds with biological molecules.
Medicine: It is investigated for its potential use in drug development, particularly in designing inhibitors for enzymes that interact with thiol groups.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-fluorothiophenol involves its interaction with various molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in its potential use as an enzyme inhibitor in medicinal chemistry .
Comparison with Similar Compounds
Thiophenol: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
4-Fluorothiophenol: Has the fluorine atom in a different position, affecting its reactivity and interaction with other molecules.
2-Fluorothiophenol: Similar to 3-fluorothiophenol but with the fluorine atom in the ortho position, leading to different steric and electronic effects
Uniqueness: this compound is unique due to the position of the fluorine atom, which influences its reactivity and interaction with other molecules. This makes it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
3-fluorobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FS/c7-5-2-1-3-6(8)4-5/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEUGINAVLMAET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180261 | |
Record name | m-Fluorobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2557-77-9 | |
Record name | 3-Fluorothiophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2557-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Fluorobenzenethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002557779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Fluorobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10180261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-fluorobenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.070 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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